![molecular formula C14H18FNO4 B2766640 3-fluoro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide CAS No. 2310223-48-2](/img/structure/B2766640.png)

3-fluoro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

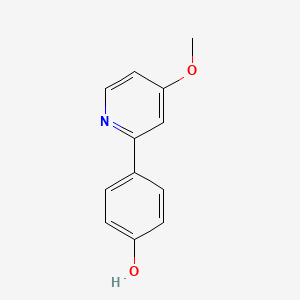

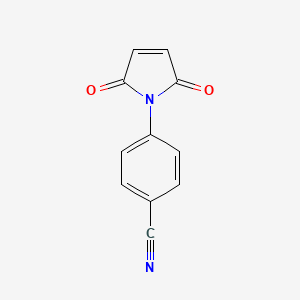

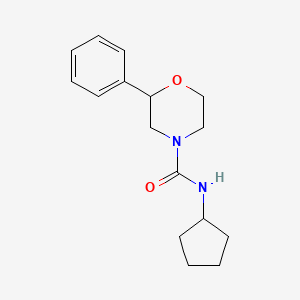

The compound is a benzamide derivative with a tetrahydrofuran group and a fluorine atom attached. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring. Tetrahydrofuran is a heterocyclic compound, consisting of a five-membered ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of similar compounds often involves various organic reactions, including nucleophilic substitutions and ring-closing reactions. For instance, tetrahydrofurans can be synthesized via the acid-catalyzed cyclization of 1,4-diols .Molecular Structure Analysis

The molecular structure of such a compound would likely involve a benzene ring core, with the various functional groups (the amide, fluorine, and tetrahydrofuran) attached at different positions.Chemical Reactions Analysis

Benzamides and tetrahydrofurans can participate in a variety of chemical reactions. For example, benzamides can undergo hydrolysis to form benzoic acids and amines, while tetrahydrofurans can be opened under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the tetrahydrofuran ring could influence properties like polarity, solubility, and stability .Applications De Recherche Scientifique

Imaging Agent Development

A study focused on fluorine-containing benzamide analogs synthesized for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. This research identified compounds with moderate to high affinity for sigma2 receptors, demonstrating significant potential for imaging tumor status using PET technology. The study underscores the role of fluorine-18 labeled compounds in enhancing the specificity and efficiency of imaging agents (Tu et al., 2007).

Fluorinated Compounds Synthesis

Research on the synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones through the nucleophilic vinylic substitution reaction of gem-Difluoroenamides demonstrated innovative pathways to create fluorinated ynamides. This work lays the groundwork for new approaches in the preparation of fluorinated building blocks, showcasing the strategic role of fluorine in medicinal chemistry and heterocyclic synthesis (Meiresonne et al., 2015).

Advanced Fluoroalkylation Techniques

Another significant application is the automated radiosynthesis of tracers for clinical imaging, such as [18F]FMISO and [18F]PM-PBB3, which are used for imaging hypoxia and tau pathology, respectively. The synthesis involved direct 18F-fluorination for producing clinically relevant radiotracers, highlighting the importance of fluorination techniques in the development of diagnostic tools (Ohkubo et al., 2021).

Heterocycles Synthesis and Biological Activity

The synthesis and characterization of novel N-(ferrocenylmethyl)benzene-carboxamide derivatives have been explored for their cytotoxic effects on breast cancer cell lines. This research indicates the potential therapeutic applications of fluorinated compounds in cancer treatment, emphasizing the ongoing need for novel compounds with improved efficacy and selectivity (Kelly et al., 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on such a compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

Propriétés

IUPAC Name |

3-fluoro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c15-12-3-1-2-11(8-12)13(18)16-9-14(20-7-5-17)4-6-19-10-14/h1-3,8,17H,4-7,9-10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEFJJFOHLMDGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)C2=CC(=CC=C2)F)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2766557.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2766558.png)

![2-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2766560.png)

![3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2766571.png)

![4-(dimethylsulfamoyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2766572.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2766576.png)

![N-(2H-1,3-Benzodioxol-5-YL)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2766577.png)

![N-[2-(4-fluorophenyl)ethyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2766578.png)